methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrazine core, which is a fused heterocyclic system, and is often studied for its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the propan-2-yl group. The final step involves the methylation of the amine group and the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-ol
- (2S)-1-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-amine
Uniqueness
Methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride stands out due to its specific methylation and dihydrochloride salt form, which may enhance its solubility, stability, and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific domains. Further research and development can unlock its full potential and applications.
Properties
Molecular Formula |
C10H20Cl2N4 |
---|---|
Molecular Weight |
267.20 g/mol |
IUPAC Name |
(2S)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-N-methylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C10H18N4.2ClH/c1-9(11-2)7-13-5-6-14-10(8-13)3-4-12-14;;/h3-4,9,11H,5-8H2,1-2H3;2*1H/t9-;;/m0../s1 |
InChI Key |
LHABQZXZFDBDBZ-WWPIYYJJSA-N |
Isomeric SMILES |
C[C@@H](CN1CCN2C(=CC=N2)C1)NC.Cl.Cl |
Canonical SMILES |
CC(CN1CCN2C(=CC=N2)C1)NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.